molecular formula C10H8ClN3OS B4801762 N-(3-chlorophenyl)-N'-(1,3-thiazol-2-yl)urea CAS No. 161527-66-8

N-(3-chlorophenyl)-N'-(1,3-thiazol-2-yl)urea

Cat. No.: B4801762
CAS No.: 161527-66-8
M. Wt: 253.71 g/mol
InChI Key: YJCQYEFUYHEVTJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-(1,3-thiazol-2-yl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a thiazolyl group attached to the nitrogen atoms of the urea moiety

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This can involve binding to specific receptors, inhibiting specific enzymes, or other biochemical interactions .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound .

Future Directions

This could involve potential applications of the compound, such as its use in the synthesis of other compounds, its potential as a pharmaceutical, or its use in materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-(1,3-thiazol-2-yl)urea typically involves the reaction of 3-chloroaniline with 2-isothiocyanatothiazole. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-(3-chlorophenyl)-N’-(1,3-thiazol-2-yl)urea may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-(1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted urea derivatives.

Scientific Research Applications

    Chemistry: It can serve as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.

    Medicine: Preliminary research suggests that it may have pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-N’-(1,3-thiazol-2-yl)thiourea: Similar structure but with a thiourea moiety instead of urea.

    N-(3-chlorophenyl)-N’-(1,3-thiazol-2-yl)carbamate: Contains a carbamate group instead of urea.

    N-(3-chlorophenyl)-N’-(1,3-thiazol-2-yl)guanidine: Features a guanidine group in place of urea.

Uniqueness

N-(3-chlorophenyl)-N’-(1,3-thiazol-2-yl)urea is unique due to its specific combination of a chlorophenyl group and a thiazolyl group attached to the urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c11-7-2-1-3-8(6-7)13-9(15)14-10-12-4-5-16-10/h1-6H,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCQYEFUYHEVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167187
Record name Urea, N-(3-chlorophenyl)-N'-2-thiazolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161527-66-8
Record name Urea, N-(3-chlorophenyl)-N'-2-thiazolyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161527668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N-(3-chlorophenyl)-N'-2-thiazolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-CHLOROPHENYL)-N'-(1,3-THIAZOL-2-YL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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